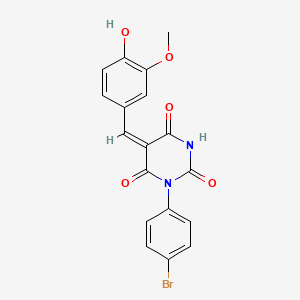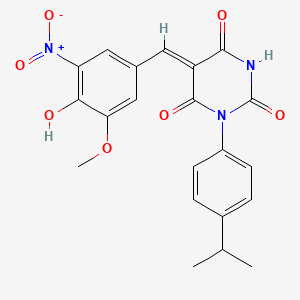
N-(2-methoxy-4-nitrophenyl)-9-acridinamine
Overview
Description
N-(2-methoxy-4-nitrophenyl)-9-acridinamine, commonly known as MNA, is a fluorescent dye that has been widely used in scientific research. MNA is a small molecule that can easily penetrate cells and bind to DNA, making it an excellent tool for studying DNA structure and function.
Mechanism of Action
MNA binds to DNA by intercalating between the base pairs. This results in a change in the fluorescence properties of MNA, which can be detected using a fluorescence microscope or spectrofluorometer. MNA has a high binding affinity for DNA, making it a sensitive tool for detecting changes in DNA structure and function.
Biochemical and Physiological Effects
MNA has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has also been shown to have no mutagenic or genotoxic effects on DNA. However, MNA can interfere with some DNA-binding proteins, so caution should be taken when interpreting results obtained using MNA.
Advantages and Limitations for Lab Experiments
MNA has several advantages for lab experiments. It is easy to use, has minimal toxicity, and can be used to visualize DNA in live cells. However, MNA has some limitations. It is not suitable for studying DNA-protein interactions that occur in vivo, as it can interfere with some DNA-binding proteins. It also has limited applications in studying DNA methylation and other epigenetic modifications.
Future Directions
There are several future directions for the use of MNA in scientific research. One potential application is in the development of new cancer therapies. MNA has been shown to selectively bind to cancer cells, making it a potential tool for targeted drug delivery. Another potential application is in the study of DNA repair mechanisms. MNA can be used to visualize DNA damage and repair in real-time, allowing researchers to study the kinetics of these processes. Finally, MNA could be used in the development of new DNA-based biosensors for detecting environmental toxins and pollutants.
Conclusion
In conclusion, MNA is a valuable tool for studying DNA structure and function. Its ease of use, minimal toxicity, and sensitivity make it a popular choice for researchers. However, caution should be taken when interpreting results obtained using MNA, as it can interfere with some DNA-binding proteins. There are several future directions for the use of MNA in scientific research, including cancer therapy, DNA repair mechanisms, and biosensor development.
Scientific Research Applications
MNA has been widely used in scientific research for many years. One of its most common applications is in the study of DNA structure and function. MNA can be used to stain DNA in cells and tissues, allowing researchers to visualize the location and distribution of DNA. MNA can also be used to study the interaction between DNA and various proteins, such as transcription factors and enzymes.
properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)acridin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-26-19-12-13(23(24)25)10-11-18(19)22-20-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)20/h2-12H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZIVHMLYBNIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC2=C3C=CC=CC3=NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(5-bromo-2-pyridinyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B3904215.png)
![4-benzoyl-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3904217.png)
![ethyl 5-(3-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904221.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B3904238.png)



![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3904254.png)
![4-[5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3904261.png)
![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-3-chlorobenzamide](/img/structure/B3904267.png)
![1-{2-[4-(methylsulfonyl)-1,4-diazepan-1-yl]pyrimidin-4-yl}piperidin-3-ol](/img/structure/B3904275.png)
![4-benzoyl-5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3904283.png)

